Cobicistat - 1004316-88-4

Cobicistat

Catalog Number: EVT-288344
CAS Number: 1004316-88-4
Molecular Formula: C40H53N7O5S2
Molecular Weight: 776.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cobicistat is a pharmacoenhancer, meaning it enhances the effect of other drugs without having inherent therapeutic activity itself. [] This compound is primarily recognized for its role as a potent mechanism-based inhibitor of Cytochrome P450 3A (CYP3A) isoforms. [] CYP3A enzymes are responsible for metabolizing a significant portion of clinically used drugs. [, ] By inhibiting these enzymes, Cobicistat increases the plasma concentrations of co-administered drugs that are metabolized by CYP3A, allowing for lower doses and/or less frequent administration of these drugs. [, , ]

Future Directions
  • Optimizing Cobicistat Dosing: Research is needed to develop accurate dosing recommendations for Cobicistat, especially in specific populations like pregnant women, where its pharmacokinetic properties are altered. [, , ]
  • Understanding Drug Interactions: Further research is needed to comprehensively understand the drug interaction profile of Cobicistat, especially with drugs that are substrates of CYP3A4 and other transporters it inhibits. [, , , , ]
  • Exploring Novel Applications: Cobicistat's potential extends beyond its current use in HIV treatment. [, , ] Investigating its application in other areas like cancer therapy, where it can be used to enhance the efficacy of chemotherapy drugs, represents a promising avenue for future research. [, , ]
Source and Classification

Cobicistat, also known by its developmental code GS-9350, is classified as a pharmacoenhancer. It is specifically designed to inhibit cytochrome P450 3A enzymes, particularly CYP3A4, which are crucial in the metabolism of various drugs. Unlike ritonavir, another well-known inhibitor of these enzymes, cobicistat does not exhibit any anti-HIV activity on its own. Instead, it enhances the pharmacokinetics of other antiretroviral agents without promoting drug-resistant HIV variants . Cobicistat is marketed under the brand name Tybost and is included in several fixed-dose combination therapies for HIV treatment .

Synthesis Analysis

The synthesis of cobicistat involves several key steps utilizing various chemical intermediates. One prominent method includes:

  1. Starting Materials: The synthesis begins with L-methionine and bromoacetic acid.
  2. Formation of Intermediates: The process includes the preparation of aziridine intermediates through the protection of L-phenylalaninol and subsequent cyclization to yield specific aziridine derivatives .
  3. Final Coupling Reaction: The final step involves coupling an intermediate with a thiazole-derived acid to produce cobicistat in high yield .
Molecular Structure Analysis

Cobicistat has the following molecular formula: C40H53N7O5S2C_{40}H_{53}N_{7}O_{5}S_{2} with a molar mass of 776.03 g/mol . The compound features a complex structure that includes:

  • A thiazole ring
  • Multiple aromatic rings
  • A morpholinoethyl group replacing the valine moiety found in ritonavir

This structural modification is critical as it eliminates anti-HIV activity while retaining potent CYP3A inhibition capabilities . The three-dimensional conformation of cobicistat allows for effective binding to the target enzymes.

Chemical Reactions Analysis

Cobicistat undergoes various chemical reactions during its synthesis and metabolic processing:

  1. Synthesis Reactions: Key reactions include:
    • Protection and cyclization of amino alcohols
    • Coupling reactions involving thiazole derivatives and carbamates .
  2. Metabolism: In vivo studies have identified several metabolic pathways for cobicistat, including:
    • Glycine conjugation
    • N-acetyl cysteine conjugation
    • Morpholine ring-opening
    • Thiazole ring-opening .

These pathways are mediated primarily by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.

Mechanism of Action

Cobicistat functions primarily as an inhibitor of cytochrome P450 3A enzymes. By inhibiting these enzymes, cobicistat increases the plasma concentration of coadministered drugs like elvitegravir, thereby enhancing their efficacy while reducing the required dosage. This mechanism helps prevent potential side effects associated with higher doses of antiretroviral medications .

In clinical studies, cobicistat demonstrated a remarkable ability to reduce the clearance of midazolam (a CYP3A substrate) by up to 95% at certain dosages, underscoring its potency as a pharmacokinetic enhancer .

Physical and Chemical Properties Analysis

Cobicistat exhibits several notable physical and chemical properties:

  • Solubility: It has high aqueous solubility, facilitating coformulation with other antiretroviral agents.
  • Stability: The compound is stable under physiological conditions but undergoes metabolic transformations in the liver.
  • pH Sensitivity: Its solubility can be affected by pH changes in formulations .

These properties are critical for its application in therapeutic settings.

Applications

Cobicistat is primarily used in combination therapies for HIV treatment. Its applications include:

  1. Pharmacoenhancer Role: It enhances the pharmacokinetics of other antiretroviral drugs such as elvitegravir and atazanavir.
  2. Fixed-Dose Combinations: Cobicistat is included in several fixed-dose combinations like elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil (marketed as Prezcobix) and atazanavir/cobicistat (marketed as Evotaz) .
  3. Clinical Investigations: Ongoing clinical trials continue to explore its efficacy and safety profile in various populations living with HIV/AIDS.
Rationale for Pharmacokinetic Enhancer Development in Antiretroviral Therapy

Historical Limitations of Ritonavir as a CYP3A Inhibitor

Ritonavir, initially developed as an HIV-1 protease inhibitor in 1996, was repurposed as a pharmacokinetic (PK) enhancer due to its potent inhibition of cytochrome P450 3A4 (CYP3A4). This enzyme metabolizes >30% of clinically used drugs, including protease inhibitors (PIs) like saquinavir and lopinavir [2] [10]. By irreversibly binding to CYP3A4’s heme iron, ritonavir delays the metabolism of coadministered PIs, increasing their bioavailability and half-life [2] [4]. This allowed for reduced dosing frequency and pill burden—critical for early multi-pill antiretroviral regimens [6].

However, ritonavir’s utility was limited by significant off-target effects:

  • Broad Enzyme Modulation: Beyond CYP3A4 inhibition, ritonavir induces CYP2B6, CYP2C9, CYP2C19, and uridine 5'-diphospho-glucuronosyltransferase (UGT) via pregnane X receptor (PXR) activation [2] [10]. This dual inhibition/induction complicates drug-drug interactions (DDIs).
  • Lipid Metabolism Dysregulation: Ritonavir inhibits adipocyte differentiation and lipoprotein lipase, contributing to hypertriglyceridemia and lipodystrophy in long-term use [10].
  • Gastrointestinal Toxicity: High doses (600 mg twice daily) caused nausea, vomiting, and diarrhea in 33% of patients, limiting tolerability [2] [7].
  • Transporter Interference: It inhibits P-glycoprotein (P-gp) and organic anion-transporting polypeptide 1B1 (OATP1B1), altering tissue distribution of coadministered drugs [2] [5].

Table 1: Off-Target Effects of Ritonavir vs. Cobicistat

Target/EffectRitonavirCobicistat
CYP3A4 InhibitionIrreversibleCompetitive
CYP2C8 InductionYesNo
P-gp InhibitionHighModerate
UGT1A1 InductionYesNo
Antiviral ActivityYes (PI)No

These limitations necessitated pharmacoenhancers with improved specificity [7] [10].

Emergence of Targeted Pharmacoenhancers in HIV Treatment Optimization

Cobicistat (GS-9350) emerged as a structurally distinct PK enhancer designed to overcome ritonavir’s shortcomings. Unlike ritonavir, cobicistat lacks antiviral activity and is solely a PK modulator [6] [10]. Its development was driven by three goals:

  • Enhanced Selectivity: Cobicistat is a mechanism-based inhibitor of CYP3A4/5 but avoids PXR activation. It shows 20-fold lower affinity for CYP2D6 and negligible effects on CYP2B6 or UGT1A1, reducing DDI risks [10].
  • Improved Safety Profile: By eliminating anti-HIV protease activity, cobicistat avoids ritonavir’s lipid-related toxicity. Preclinical data confirmed no adipocyte differentiation impairment [10].
  • Fixed-Dose Combination (FDC) Compatibility: Its chemical stability enabled single-tablet regimens (STRs), such as:
  • Elvitegravir/cobicistat/emtricitabine/tenofovir
  • Darunavir/cobicistat/emtricitabine/tenofovir alafenamide [6] [10].

Cobicistat’s competitive (vs. irreversible) CYP3A4 inhibition offers pharmacokinetic advantages:

  • Peak inhibition occurs within 4 hours (vs. 48 hours for ritonavir) [10].
  • CYP3A4 activity recovers within 3 days post-discontinuation, enabling faster DDI management [2] [10].

Table 2: Pharmacodynamic Properties of Cobicistat

PropertyDetail
Molecular Weight776 g/mol
CYP3A4 Inhibition (IC₅₀)0.03 µM
CYP2D6 InhibitionWeak (IC₅₀ >20 µM)
OATP1B1 InhibitionModerate
Half-Life3–4 hours
MetabolismMinimal (CYP3A4-mediated oxidation)

Clinical trials confirmed cobicistat’s non-inferiority to ritonavir in boosting elvitegravir and darunavir while improving gastrointestinal tolerability [6] [10]. Its approval in 2014 marked a shift toward targeted pharmacoenhancement—prioritizing specificity and compatibility with modern ART optimization goals.

Properties

CAS Number

1004316-88-4

Product Name

Cobicistat

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Molecular Formula

C40H53N7O5S2

Molecular Weight

776.0 g/mol

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1

InChI Key

ZCIGNRJZKPOIKD-CQXVEOKZSA-N

SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

GS9350; GS-9350; GS 9350; Cobicistat, brand name: Tybost; Genvoya.

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.